4-chloro-2-cyclohexyl-5-ethylsulfanylpyridazin-3-one
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Overview
Description
4-chloro-2-cyclohexyl-5-ethylsulfanylpyridazin-3-one is a heterocyclic compound that features a pyridazine ring substituted with chlorine, cyclohexyl, and ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclohexyl-5-ethylsulfanylpyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the chlorine, cyclohexyl, and ethylsulfanyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-cyclohexyl-5-ethylsulfanylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted pyridazine derivatives.
Scientific Research Applications
4-chloro-2-cyclohexyl-5-ethylsulfanylpyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-2-cyclohexyl-5-ethylsulfanylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-ethylsulfanylpyridazin-3-one: Lacks the cyclohexyl group, which may affect its chemical and biological properties.
4-chloro-2-cyclohexylpyridazin-3-one: Does not have the ethylsulfanyl group, potentially altering its reactivity and applications.
2-cyclohexyl-5-ethylsulfanylpyridazin-3-one: Missing the chlorine atom, which can influence its chemical behavior.
Uniqueness
4-chloro-2-cyclohexyl-5-ethylsulfanylpyridazin-3-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-cyclohexyl-5-ethylsulfanylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2OS/c1-2-17-10-8-14-15(12(16)11(10)13)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASSMXZAHLWWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=O)N(N=C1)C2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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